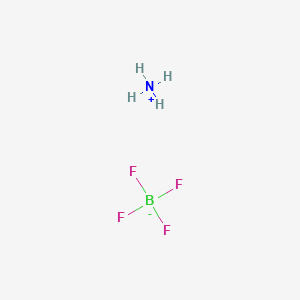

Ammonium tetrafluoroborate

Description

Propriétés

IUPAC Name |

azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.H3N/c2-1(3,4)5;/h;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTKOBRZPAIMRD-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4.H4N, BF4H4N | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065660 | |

| Record name | Ammonium fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium fluoborate appears as odorless white crystals. Sinks and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [HSDB] Soluble in water; [MSDSonline] | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility (g/100 mL water): 3.09 at -1.0 °C; 5.26 at -1.5 °C; 10.85 at -2.7 °C; 12.20 at 0 °C; 25 at 16 °C; 25.83 at 25 °C; 44.09 at 50 °C; 67.50 at 75 °C; 98.93 at 100 °C; 113.7 at 108.5 °C, Solubility in HF at 0 °C: 19.89%, Soluble in ammonium hydroxide | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.871 at 59 °F 1.85 at 17.5 °C (USCG, 1999) - Denser than water; will sink, 1.871 g/cu cm at 15 °C | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.001 lb/sq inch at 100 °F | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, orthorhombic | |

CAS No. |

13826-83-0 | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13826-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borate(1-), tetrafluoro-, ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C945Z80O8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

446 °F (USCG, 1999), 487 °C (decomposes), Sublimes at melting point | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUOBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ammonium Tetrafluoroborate from Boric Acid and Ammonium Bifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) tetrafluoroborate (B81430), a compound with significant applications as a high-temperature flux in the metal industry, a catalyst, a flame retardant, and a lubricant in aluminum cutting-oils.[1] This document outlines the chemical reactions, experimental procedures, and quantitative data associated with the synthesis of ammonium tetrafluoroborate from boric acid and ammonium bifluoride.

Reaction Scheme

The synthesis of this compound from boric acid and ammonium bifluoride proceeds according to the following overall reaction:

H₃BO₃ + 2 NH₄HF₂ → NH₄BF₄ + NH₃ + 3 H₂O

Quantitative Data

The following table summarizes the typical reactant quantities and expected product yield for the synthesis of this compound.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Boric Acid | H₃BO₃ | 61.83 | 31 g | 0.501 |

| Ammonium Bifluoride | NH₄HF₂ | 57.04 | 57 g | 0.999 |

| This compound | NH₄BF₄ | 104.85[2] | 52 g (yield) | 0.496 |

Experimental Protocol

This protocol is adapted from established chemical preparation methods.[3]

Materials:

-

Boric acid (H₃BO₃)

-

Ammonium bifluoride (NH₄HF₂)

-

Acetone (B3395972) (for washing)

-

Concentrated ammonia (B1221849) solution (for purification)

-

Deionized water

Equipment:

-

250 ml beaker

-

Stirring rod or mechanical stirrer

-

Hot plate

-

Thermometer

-

Watch glass

-

Oven

-

Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

1. Reaction Initiation:

-

In a 250 ml beaker, weigh out 31 g of boric acid and 57 g of ammonium hydrogen fluoride (B91410).[3]

-

Stir the mixture at room temperature. The solids will react to form a clear liquid.[3]

2. Heating and Reaction Progression:

-

Slowly heat the mixture on a hot plate or with a low flame while continuously stirring with a thermometer.[3]

-

Slight gas evolution will begin at approximately 105°C, becoming more vigorous at 110°C.[3]

-

Maintain the reaction temperature between 115-120°C, stirring constantly.[3]

3. Solidification and Drying:

-

As the reaction nears completion, the residue will begin to solidify. At this point, replace the thermometer with a clean iron rod for continued stirring.[3]

-

Continue stirring until the product turns white and no longer clings to the rod. The temperature at the end of the reaction will be around 125°C.[3]

-

Transfer the solid product to a watch glass and dry it in an oven at 140°C to remove any remaining ammonia and water.[3] The expected yield of crude this compound is 52 g.[3]

4. Purification (Optional):

-

The crude salt is often suitable for most purposes.[3] However, it can be purified by recrystallization.

-

Dissolve the crude product in 75 ml of hot water containing 6 ml of concentrated ammonia.[3]

-

Heat the solution to precipitate any silica (B1680970) impurities, then filter the hot solution.[3]

-

Evaporate the filtrate to crystallize the purified this compound.[3]

An alternative method involves the use of sulfuric acid with ammonium fluoride and boric acid. In this procedure, 24 g of boric acid is dissolved in a warm solution of 60 ml of concentrated sulfuric acid and 100 ml of water.[3] After cooling slightly, 60 g of ammonium fluoride is added in small portions with stirring.[3] The reaction is completed by heating on a steam bath for 30 minutes, followed by cooling in an ice bath to precipitate the product.[3] The resulting solid is filtered, washed with acetone to remove acid, and drained well, yielding 38-40 g of this compound.[3]

Experimental Workflow Diagram

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Ammonium Tetrafluoroborate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystalline structure of small molecules is paramount. This guide provides an in-depth analysis of the crystal structure of ammonium (B1175870) tetrafluoroborate (B81430) (NH₄BF₄), a compound of interest in various chemical applications. We detail the precise atomic arrangement determined by X-ray crystallography and provide the experimental protocols necessary to reproduce these findings.

Ammonium tetrafluoroborate is an inorganic salt that crystallizes in the orthorhombic space group Pnma at room temperature. The structure consists of ammonium cations (NH₄⁺) and tetrafluoroborate anions (BF₄⁻) held together by electrostatic interactions. The tetrafluoroborate anion adopts a tetrahedral geometry, while the ammonium cation is also tetrahedral.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for this compound, providing a quantitative overview of its solid-state structure.

| Crystal System | Space Group | Lattice Parameters (Å) | Cell Volume (ų) | Z |

| Orthorhombic | P n m a (No. 62)[1] | a = 9.06, b = 5.64, c = 7.23[1] | 369.7 | 4 |

Table 1: Unit Cell and Crystal System Information for this compound.

| Atom | Wyckoff Position | x | y | z |

| N | 4c | 0.25 | 0.25 | 0.565 |

| H(1) | 4c | 0.25 | 0.25 | 0.705 |

| H(2) | 4c | 0.25 | 0.25 | 0.425 |

| H(3) | 8d | 0.35 | 0.15 | 0.565 |

| B | 4c | 0.018 | 0.25 | 0.112 |

| F(1) | 4c | -0.096 | 0.25 | 0.236 |

| F(2) | 4c | 0.144 | 0.25 | 0.236 |

| F(3) | 8d | -0.007 | 0.047 | 0.015 |

Table 2: Fractional Atomic Coordinates for this compound.

| Bond | Length (Å) | Angle | Degrees (°) |

| B-F(1) | 1.39 | F(1)-B-F(2) | 108.3 |

| B-F(2) | 1.40 | F(1)-B-F(3) | 109.9 |

| B-F(3) | 1.41 | F(2)-B-F(3) | 109.1 |

| N-H(1) | 1.00 | F(3)-B-F(3)' | 110.5 |

| N-H(2) | 1.00 | H(1)-N-H(3) | 109.5 |

| N-H(3) | 1.00 | H(2)-N-H(3) | 109.5 |

| H(3)-N-H(3)' | 109.5 |

Table 3: Selected Bond Lengths and Angles for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following sections outline the procedures for the synthesis and single-crystal X-ray diffraction analysis of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ammonium fluoride (B91410) with boric acid and sulfuric acid.[2]

Materials:

-

Ammonium fluoride (NH₄F)

-

Boric acid (H₃BO₃)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Deionized water

Procedure:

-

In a fume hood, dissolve 8 moles of ammonium fluoride in water.

-

In a separate beaker, dissolve 2 moles of boric acid in water.

-

Slowly and with constant stirring, add the boric acid solution to the ammonium fluoride solution.

-

Carefully add 3 moles of concentrated sulfuric acid to the mixture. The reaction is exothermic and should be cooled in an ice bath.

-

The reaction produces this compound and ammonium sulfate.

-

To isolate the this compound, the solution is concentrated by heating to drive off some of the water.

-

Upon cooling, this compound will crystallize out of the solution. The crystals can be collected by filtration.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow recrystallization.

Procedure:

-

Prepare a saturated solution of this compound in a mixture of water and methanol at room temperature.[2]

-

Filter the solution to remove any insoluble impurities.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days.

-

Colorless, orthorhombic crystals of this compound will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-rays (typically Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. A series of diffraction patterns are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². Software such as SHELX or Olex2 is commonly used for this purpose.

Visualization of the Experimental Workflow

The logical flow of the crystal structure determination process is illustrated in the following diagram.

Caption: Workflow for the determination of the crystal structure of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Tetrafluoroborate (NH₄BF₄)

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) tetrafluoroborate (B81430) (NH₄BF₄) is an inorganic salt with a variety of applications in research and industry, including as a catalyst in organic synthesis, a flux in metallurgy, and an electrolyte component. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of its synthesis and catalytic activity.

Physical and Chemical Properties

Ammonium tetrafluoroborate is a white, odorless crystalline solid.[1] Key quantitative data regarding its physical and chemical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value |

| Molecular Formula | NH₄BF₄ |

| Molecular Weight | 104.85 g/mol [1] |

| Appearance | White crystalline solid[2] |

| Odor | Odorless[1] |

| Density | 1.871 g/cm³[3] |

| Melting Point | 220-230 °C (sublimes)[3] |

| Crystal Structure | Orthorhombic[1] |

Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| -2.7 | 10.85[2] |

| -1.5 | 5.26[2] |

| -1.0 | 3.09[2] |

| 0 | 12.20[2] |

| 16 | 25.0[2] |

| 25 | 25.83[2] |

| 50 | 44.09[2] |

| 75 | 67.50[2] |

| 100 | 98.93[2] |

| 108.5 | 113.7[2] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below.

Determination of Solubility by Isothermal Gravimetric Method

This protocol describes a method for determining the solubility of this compound in a solvent at a constant temperature.

Materials and Equipment:

-

This compound

-

Solvent of interest

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Vials with airtight seals

-

Syringe with a filter

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial to ensure a saturated solution with undissolved solid present.[4]

-

Equilibration: Place the vial in a thermostatic shaker or on a temperature-controlled stirrer. Allow the mixture to equilibrate for 24-48 hours with continuous agitation to ensure the solution is saturated.[4]

-

Sample Withdrawal: Once equilibrated, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear liquid) using a syringe fitted with a filter to prevent any solid particles from being transferred.[4]

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, dry vial.

-

Weigh the vial containing the solution to determine the mass of the saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of NH₄BF₄ until a constant weight is achieved.[4]

-

-

Calculation: The solubility can be calculated as the mass of the dried NH₄BF₄ divided by the mass or volume of the solvent used.

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for analyzing the thermal stability and decomposition of this compound.

Materials and Equipment:

-

This compound

-

TGA instrument

-

DSC instrument

-

Sample pans (e.g., aluminum, platinum)

-

Inert gas supply (e.g., nitrogen, argon)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA or DSC pan.[5]

-

Instrument Setup:

-

Thermal Program:

-

Data Acquisition and Analysis:

-

TGA: Continuously record the sample's mass as a function of temperature. The resulting curve will show mass loss at the decomposition temperature.

-

DSC: Continuously record the difference in heat flow between the sample and the reference as a function of temperature. Endothermic or exothermic peaks will indicate thermal events such as melting, sublimation, or decomposition.[8]

-

Synthesis and Catalytic Activity Visualization

The following diagrams, created using the DOT language, illustrate the synthesis of this compound and its catalytic role in the Biginelli reaction.

Synthesis of this compound

Two common laboratory methods for the synthesis of this compound are presented below.

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle of the Biginelli Reaction

This compound serves as an efficient catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.[9][10][11]

Caption: Catalytic cycle of the Biginelli reaction using NH₄BF₄.

References

- 1. Ammonium fluoroborate | BF4.H4N | CID 9964072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. epfl.ch [epfl.ch]

- 6. benchchem.com [benchchem.com]

- 7. ysxbcn.com [ysxbcn.com]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Thermal Decomposition of Ammonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) tetrafluoroborate (B81430) (NH₄BF₄) is an inorganic salt with diverse applications, including as a catalyst, flame retardant, and in chemical synthesis. A thorough understanding of its thermal stability and decomposition products is critical for its safe handling and effective use in various applications, particularly those involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of ammonium tetrafluoroborate, detailing its decomposition products, outlining experimental protocols for its analysis, and presenting a proposed decomposition pathway. Due to a lack of extensive, publicly available thermal analysis data specifically for this compound, this guide also draws upon established methodologies and data from closely related compounds to provide a comprehensive framework for its study.

Thermal Decomposition Products

When subjected to heat, this compound decomposes to yield several gaseous products. The primary decomposition products are hydrogen fluoride (B91410) (HF), ammonia (B1221849) (NH₃), and boron trifluoride (BF₃).[1][2][3] The presence of nitrogen-containing products beyond ammonia, such as various nitrogen oxides (NOx), has also been reported, suggesting complex redox reactions may occur at higher temperatures.[1][2][3]

Quantitative Thermal Analysis Data

Precise quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) for this compound is not extensively documented in publicly accessible literature. However, based on its known properties and data from analogous compounds, a general thermal profile can be described. The compound has a melting point of approximately 230 °C and is known to sublime.[1] Decomposition is expected to occur at temperatures exceeding its melting point.

For illustrative purposes, the following tables summarize typical physical properties of this compound and projected data that could be obtained from a comprehensive thermal analysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | NH₄BF₄ | [1] |

| Molecular Weight | 104.85 g/mol | [1] |

| Appearance | Colorless to white crystals | [1] |

| Melting Point | 220-230 °C (sublimes) | [1] |

Table 2: Projected Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Data

| Parameter | Projected Value/Range | Notes |

| Onset of Decomposition (Tonset) | > 230 °C | Decomposition is expected to commence after melting. |

| Peak Decomposition Temperature(s) (Tpeak) | Multiple peaks expected | Indicative of a multi-step decomposition process. |

| Mass Loss (%) | ~100% | Complete volatilization of the sample is anticipated. |

| DTA Events | Endothermic/Exothermic | Melting will be an endothermic event. Decomposition may involve both endothermic and exothermic processes. |

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of this compound would typically involve thermogravimetry (TG) coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC), and evolved gas analysis (EGA) using techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Instrumentation

-

Thermogravimetric Analyzer (TGA) / Differential Thermal Analyzer (DTA): A calibrated instrument capable of simultaneous TGA/DTA measurements.

-

Evolved Gas Analyzer: A mass spectrometer or FTIR spectrometer coupled to the TGA outlet to identify the gaseous decomposition products.

-

Sample Crucibles: Platinum or alumina (B75360) crucibles are recommended for high-temperature analysis.

Sample Preparation

-

Drying: The this compound sample should be dried under vacuum to remove any adsorbed moisture, which could interfere with the analysis.

-

Sample Mass: An accurately weighed sample of 5-10 mg is typically used.

TGA/DTA Analysis Protocol

-

Atmosphere: The analysis should be conducted under an inert atmosphere, such as high-purity nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant ramp rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

-

-

Data Acquisition: Continuously record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Evolved Gas Analysis (EGA)

-

The gas outlet of the TGA is connected to the inlet of the mass spectrometer or FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA experiment.

Visualizations

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to initiate with the dissociation of the salt into ammonia (NH₃) and tetrafluoroboric acid (HBF₄). The tetrafluoroboric acid is unstable and subsequently decomposes into hydrogen fluoride (HF) and boron trifluoride (BF₃). At higher temperatures, further reactions involving ammonia may occur.

Caption: Proposed multi-step thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

Caption: A typical experimental workflow for the thermal analysis of this compound.

Conclusion

References

Solubility of Ammonium Tetrafluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) tetrafluoroborate (B81430) (NH₄BF₄) in various organic solvents. Understanding the solubility of this inorganic salt is crucial for its application in diverse fields, including as a catalyst, an electrolyte in non-aqueous batteries, and a reagent in organic synthesis. This document collates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Data Presentation

The solubility of ammonium tetrafluoroborate in organic solvents is a critical parameter for its effective use in research and development. The following tables summarize the available quantitative and qualitative data. A notable scarcity of precise quantitative data exists for many common organic solvents, highlighting an area for future research.

Quantitative Solubility Data for this compound

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100g of solvent) | Citation |

| Ethanol (B145695) | C₂H₅OH | 20 | 0.7 | [1] |

Qualitative Solubility Data for this compound

| Solvent | Chemical Formula | Solubility Description | Citation |

| Acetone | CH₃COCH₃ | Insoluble | [1] |

| Benzene | C₆H₆ | Insoluble | [1] |

| Chloroform | CHCl₃ | Insoluble | [1] |

| Pyridine | C₅H₅N | Insoluble | [1] |

| Alcohol (general) | ROH | Insoluble | [2][3] |

| Acetonitrile | CH₃CN | Reportedly Soluble (qualitative) | [4] |

It is important to note the conflicting information regarding the solubility of this compound in alcohols. While some sources state it is generally "insoluble in alcohol," a specific quantitative value for its solubility in ethanol is available.[1][2][3] This suggests that solubility in alcohols may vary significantly depending on the specific alcohol.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for the reliable application of this compound in experimental work. The following are detailed methodologies for two common and effective experimental protocols for determining the solubility of inorganic salts in organic solvents.

Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Apparatus:

-

This compound (high purity)

-

Organic solvent of interest (anhydrous grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Vials with airtight seals

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the supernatant remains constant.

-

Sample Withdrawal: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended solid particles.

-

Analysis: The concentration of this compound in the withdrawn sample can be determined using various analytical techniques, such as gravimetric analysis (see below), ion chromatography, or inductively coupled plasma atomic emission spectroscopy (ICP-AES) to quantify the boron concentration.

Gravimetric Method

This is a straightforward and widely used method to determine the concentration of a solute in a saturated solution.

Materials and Apparatus:

-

Saturated solution of this compound in the organic solvent (prepared as described in the isothermal saturation method).

-

Analytical balance

-

Weighing boat or vial

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Weighing: Accurately weigh a clean, dry weighing boat or vial.

-

Addition of Saturated Solution: Carefully transfer a known volume or weight of the clear, saturated supernatant (obtained from the isothermal saturation method) into the pre-weighed container. Record the total weight of the container and the solution.

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Drying to Constant Weight: Periodically remove the container from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has been removed.

-

Calculation: The mass of the dissolved this compound is the final constant weight of the container with the residue minus the initial weight of the empty container. The solubility can then be calculated and expressed in various units, such as grams of solute per 100 grams of solvent.

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical experimental procedure for determining the solubility of this compound in an organic solvent using the isothermal saturation and gravimetric methods.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Molecular Geometry of the Tetrafluoroborate Anion

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrafluoroborate (B81430) anion (BF₄⁻) is a weakly coordinating anion of significant interest in various chemical disciplines, including organic synthesis, catalysis, and materials science. Its utility is intrinsically linked to its molecular geometry, which dictates its stability, reactivity, and interactions with cations and solvents. This technical guide provides a comprehensive overview of the molecular geometry of the tetrafluoroborate anion, detailing its theoretical underpinnings, experimental characterization, and key structural parameters. Detailed experimental protocols for its synthesis and analysis are provided, along with quantitative data and visual representations of its structural and theoretical aspects.

Theoretical Framework

Valence Shell Electron Pair Repulsion (VSEPR) Theory

The molecular geometry of the tetrafluoroborate anion is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central boron atom has three valence electrons. In the BF₄⁻ anion, it forms single covalent bonds with four fluorine atoms and possesses a formal negative charge, resulting in a total of four bonding pairs of electrons and no lone pairs around the central boron atom.

According to VSEPR theory, these four electron pairs arrange themselves in a three-dimensional space to maximize their distance from one another, thereby minimizing electrostatic repulsion. This arrangement results in a tetrahedral electron geometry and molecular geometry.[1][2][3][4][5] The ideal bond angles in a perfect tetrahedral geometry are 109.5°.[1][2][3][6][7]

Hybridization

To accommodate four single bonds, the central boron atom in the tetrafluoroborate anion undergoes sp³ hybridization .[1][8] One 2s and three 2p orbitals of the boron atom mix to form four equivalent sp³ hybrid orbitals. Each of these sp³ orbitals overlaps with a 2p orbital of a fluorine atom to form a sigma (σ) bond. This sp³ hybridization is consistent with the observed tetrahedral geometry.

Molecular Orbital (MO) Theory

A simplified, qualitative molecular orbital diagram for a tetrahedral molecule like BF₄⁻ can be constructed by considering the symmetry-adapted linear combinations (SALCs) of the fluorine atomic orbitals with the atomic orbitals of the central boron atom. The four B-F sigma bonds are formed from the overlap of the boron sp³ hybrid orbitals with the fluorine 2p orbitals, resulting in four bonding and four anti-bonding molecular orbitals. The remaining fluorine 2p orbitals, which are not involved in sigma bonding, form non-bonding molecular orbitals. The 32 valence electrons of the BF₄⁻ anion fill the bonding and non-bonding molecular orbitals, resulting in a stable electronic configuration.

Experimental Determination of Molecular Geometry

The primary experimental technique for the precise determination of the molecular geometry of the tetrafluoroborate anion in the solid state is single-crystal X-ray crystallography . Spectroscopic methods, such as Infrared (IR) and Raman spectroscopy, provide complementary information about the vibrational modes of the anion, which are consistent with its tetrahedral symmetry.

X-ray Crystallography

Single-crystal X-ray diffraction studies on various tetrafluoroborate salts have consistently confirmed the tetrahedral geometry of the BF₄⁻ anion. These studies provide precise measurements of B-F bond lengths and F-B-F bond angles.

Table 1: Crystallographic Data for the Tetrafluoroborate Anion in Various Salts

| Compound | B-F Bond Lengths (Å) | F-B-F Bond Angles (°) | Reference |

| Ammonium Tetrafluoroborate (NH₄BF₄) | 1.406 (mean) | ~109.5 (consistent with tetrahedral geometry) | [9] |

| Sodium Tetrafluoroborate (NaBF₄) | Two at 1.40 Å and two at 1.41 Å | Consistent with tetrahedral geometry | [8] |

| Potassium Tetrafluoroborate (KBF₄) | 1.378(5), 1.382(4), 1.391(3) | Consistent with tetrahedral geometry | [9] |

Note: Small deviations from the ideal 109.5° bond angle can occur due to crystal packing effects and interactions with the cation.

Vibrational Spectroscopy

The tetrahedral symmetry (Td point group) of the tetrafluoroborate anion gives rise to four fundamental vibrational modes, all of which are Raman active, while only two are infrared active. The observation of these characteristic vibrational frequencies provides strong evidence for the tetrahedral structure of the anion.

Table 2: Vibrational Frequencies of the Tetrafluoroborate Anion

| Vibrational Mode | Symmetry | Approximate Frequency (cm⁻¹) | Activity | Description |

| ν₁ | A₁ | ~765-778 | Raman | Symmetric Stretch |

| ν₂ | E | ~350-360 | Raman | Bending |

| ν₃ | F₂ | ~1014-1197 | IR, Raman | Asymmetric Stretch |

| ν₄ | F₂ | ~524-535 | IR, Raman | Bending |

Data sourced from NIST Chemistry WebBook and other spectroscopic studies.[10][11]

Experimental Protocols

Synthesis of Tetrafluoroborate Salts

This procedure is adapted from established methods for the preparation of alkali tetrafluoroborates.[3][7][12]

Materials:

-

Boric acid (H₃BO₃)

-

40% Hydrofluoric acid (HF)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Platinum or Teflon dish

-

Ice bath

-

Heating plate

-

Filtration apparatus

Procedure:

-

In a platinum or Teflon dish, cautiously add 6.2 g of boric acid to 25 g of 40% hydrofluoric acid while cooling in an ice bath.

-

Allow the mixture to stand at room temperature for approximately 6 hours to ensure the complete formation of tetrafluoroboric acid (HBF₄).

-

Cool the resulting solution in an ice bath and slowly add 5.3 g of anhydrous sodium carbonate in small portions to neutralize the acid. Effervescence (CO₂ evolution) will occur.

-

Once the addition of sodium carbonate is complete and effervescence has ceased, gently heat the solution to evaporate the water until crystallization begins.

-

Cool the solution to room temperature and then in an ice bath to maximize the precipitation of sodium tetrafluoroborate crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.

-

The crude product can be recrystallized from a minimum amount of hot water to obtain high-purity crystals.

-

Dry the purified crystals under vacuum.

This protocol is based on the reaction of tetrafluoroboric acid with a potassium salt.[13][14]

Materials:

-

Tetrafluoroboric acid (HBF₄) solution (prepared as in 3.1.1 or obtained commercially)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH)

-

Beaker

-

Stirring plate and stir bar

-

pH indicator (e.g., methyl orange) or pH meter

-

Filtration apparatus

Procedure:

-

Place a calculated amount of tetrafluoroboric acid solution in a beaker with a magnetic stir bar.

-

Slowly add a saturated solution of potassium carbonate or a concentrated solution of potassium hydroxide while stirring continuously. Monitor the pH of the solution.

-

Continue the addition until the solution is neutralized (e.g., until the color of methyl orange changes or a neutral pH is reached).

-

Potassium tetrafluoroborate will precipitate out of the solution due to its lower solubility compared to sodium tetrafluoroborate.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold deionized water and then with a small amount of cold ethanol.

-

Dry the product in an oven or under vacuum.

Characterization Methods

This is a generalized protocol for the analysis of a simple inorganic salt.

-

Crystal Growth: Grow single crystals of a tetrafluoroborate salt suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of the solvent from a saturated solution, or by slow cooling of a saturated solution.

-

Crystal Mounting: Select a high-quality, single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal (typically to 100 K) using a cryostream to minimize thermal vibrations. An intense beam of monochromatic X-rays is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. The structural model is then refined to best fit the experimental data, yielding precise bond lengths and angles.

This method is suitable for obtaining the infrared spectrum of a solid tetrafluoroborate salt.[1][2][6][15][16]

-

Sample Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any adsorbed water. In an agate mortar, grind 1-2 mg of the tetrafluoroborate salt sample to a fine powder. Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample.

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a thin, transparent or translucent KBr pellet containing the dispersed sample.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Acquire a background spectrum using a pure KBr pellet.

-

Sample Spectrum Collection: Acquire the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

This is a general procedure for analyzing a solid powder sample.[4][17][18][19]

-

Sample Preparation: Place a small amount of the crystalline tetrafluoroborate salt onto a microscope slide or into a sample holder. No extensive sample preparation is typically required.

-

Instrument Setup: Place the sample on the stage of the Raman microscope.

-

Focusing: Using the microscope, focus the laser beam onto the sample.

-

Spectrum Acquisition: Acquire the Raman spectrum. The laser excites the sample, and the scattered light is collected and analyzed by the spectrometer. The resulting spectrum is a plot of Raman intensity versus Raman shift (in cm⁻¹).

Conclusion

The tetrafluoroborate anion possesses a well-defined tetrahedral molecular geometry, a consequence of the sp³ hybridization of the central boron atom as predicted by VSEPR theory. This geometry is consistently confirmed by experimental data from single-crystal X-ray crystallography and vibrational spectroscopy. The B-F bond lengths are typically in the range of 1.38-1.41 Å, and the F-B-F bond angles are very close to the ideal tetrahedral angle of 109.5°. This robust and stable molecular structure is fundamental to the widespread use of the tetrafluoroborate anion as a weakly coordinating anion in a multitude of chemical applications. The experimental protocols detailed herein provide a foundation for the synthesis and rigorous characterization of tetrafluoroborate-containing compounds.

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 3. Sodium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. bitesizebio.com [bitesizebio.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Sodium tetrafluoroborate synthesis - chemicalbook [chemicalbook.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Sodium tetrafluoroborate CAS#: 13755-29-8 [m.chemicalbook.com]

- 11. Introduction of sodium fluoroborate - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 12. chembk.com [chembk.com]

- 13. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 14. eng.uc.edu [eng.uc.edu]

- 15. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 16. THE PULSAR Engineering [thepulsar.be]

- 17. m.youtube.com [m.youtube.com]

- 18. Simple Crystal Powder Source for Raman Spectroscopy [opg.optica.org]

- 19. Guide to Raman Spectroscopy | Bruker [bruker.com]

Purity Analysis of Commercial Ammonium Tetrafluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and techniques used for the purity analysis of commercial-grade ammonium (B1175870) tetrafluoroborate (B81430) (NH₄BF₄). Ensuring the quality and purity of this critical raw material is paramount in many applications, including its use as a catalyst, in electroplating, and as a reagent in organic synthesis. This document outlines detailed experimental protocols for the principal analytical techniques, presents typical specifications for various grades of ammonium tetrafluoroborate, and illustrates the analytical workflows.

Introduction to this compound

This compound is a white, crystalline solid that is soluble in water. It serves as a source of the tetrafluoroborate anion (BF₄⁻) in various chemical processes. The purity of this compound can significantly impact the outcome and reproducibility of these processes. Therefore, rigorous analytical testing is essential to identify and quantify any impurities.

Common Impurities in Commercial this compound

The manufacturing process and storage conditions can introduce various impurities into commercial this compound. These impurities can be broadly categorized as follows:

-

Moisture Content: Due to its hygroscopic nature, this compound can absorb atmospheric moisture.

-

Anionic Impurities: Common anionic impurities include chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and other halide ions.

-

Metallic Impurities: Trace amounts of various metals can be present, originating from the raw materials or the manufacturing equipment.

-

Insoluble Matter: Particulate matter that does not dissolve in a specified solvent.

Analytical Techniques for Purity and Impurity Determination

A combination of analytical techniques is employed to provide a complete purity profile of this compound. The most common methods are detailed below.

Assay of this compound (Acidimetric Titration)

The assay of this compound is typically determined by an indirect acidimetric titration. The ammonium ion is reacted with formaldehyde (B43269) to liberate an equivalent amount of acid, which is then titrated with a standardized solution of sodium hydroxide (B78521).

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 0.1 g of the this compound sample.

-

Dissolution: Dissolve the sample in 20 mL of deionized water in a conical flask.

-

Reaction with Formaldehyde: Add a mixture of 5 mL of formaldehyde solution (previously neutralized to phenolphthalein) and 20 mL of deionized water to the flask. Allow the reaction to proceed for 2 minutes.

-

Titration: Add 0.2 mL of phenolphthalein (B1677637) indicator solution and titrate the liberated acid with standardized 0.1 M sodium hydroxide until a persistent pale pink color is observed.

-

Calculation: The percentage purity of this compound is calculated using the following formula:

Where:

-

V = Volume of NaOH solution consumed in mL

-

M = Molarity of the NaOH solution

-

F = Molar mass of NH₄BF₄ (104.84 g/mol ) / 1000

-

W = Weight of the sample in g

-

Determination of Anionic Impurities by Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and quantification of anionic impurities.

Experimental Protocol:

-

Standard and Sample Preparation:

-

Prepare stock standards (e.g., 1000 mg/L) of the anions of interest (e.g., F⁻, Cl⁻, SO₄²⁻).

-

Prepare a series of calibration standards by diluting the stock standards.

-

Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration (e.g., 1 g/L).

-

-

Chromatographic Conditions:

-

Analytical Column: A high-capacity anion-exchange column suitable for the separation of polarizable anions (e.g., Dionex IonPac AS16 or AS20).

-

Eluent: A potassium hydroxide or carbonate/bicarbonate eluent gradient.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: Suppressed conductivity detection.

-

-

Analysis: Inject the standards and the sample solution into the ion chromatograph and record the chromatograms.

-

Quantification: Identify and quantify the anionic impurities in the sample by comparing the peak areas with the calibration curve.

Determination of Metallic Impurities by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the industry standard for the determination of trace and ultra-trace metallic impurities due to its high sensitivity and multi-element capabilities.[1][2]

Experimental Protocol:

-

Sample Digestion:

-

Accurately weigh a sample of this compound.

-

Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.

-

Dilute the digested sample to a final known volume with deionized water.

-

-

ICP-MS Analysis:

-

Instrument Tuning: Tune the ICP-MS instrument to ensure optimal sensitivity and resolution.

-

Calibration: Prepare multi-element calibration standards to cover the expected concentration range of the metallic impurities.

-

Analysis: Aspirate the blank, calibration standards, and the digested sample solution into the ICP-MS.

-

-

Quantification: The concentration of each metallic impurity is determined by the instrument's software based on the calibration.

Determination of Moisture Content (Loss on Drying)

The moisture content is determined by measuring the loss in mass of the sample upon drying at a specified temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound into a pre-weighed drying dish.

-

Drying: Place the dish and sample in a drying oven at 105°C until a constant weight is achieved.

-

Calculation: The percentage of moisture content is calculated as follows:

Quantitative Data and Specifications

The purity and impurity levels of commercial this compound can vary depending on the grade. The following tables summarize typical specifications.

Table 1: Assay of Commercial this compound

| Grade | Assay (%) |

| Technical Grade | ≥ 97.0 |

| Pure Grade | ≥ 98.0 |

| High Purity Grade | ≥ 99.99 |

| Trace Metals Grade | 99.999 (trace metals basis) |

Table 2: Typical Impurity Limits in Commercial this compound

| Impurity | Specification (High Purity Grade) |

| Moisture | ≤ 0.5% |

| Chloride (Cl⁻) | ≤ 50 ppm |

| Sulfate (SO₄²⁻) | ≤ 100 ppm |

| Iron (Fe) | ≤ 10 ppm |

| Lead (Pb) | ≤ 5 ppm |

| Total Trace Metals | ≤ 20.0 ppm |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key analytical procedures described in this guide.

References

An In-depth Technical Guide to the Handling and Storage of Ammonium Tetrafluoroborate

This guide provides comprehensive information on the safe handling and storage of ammonium (B1175870) tetrafluoroborate (B81430) (NH₄BF₄), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the material.

Hazard Identification and Classification

Ammonium tetrafluoroborate is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] Ingestion or inhalation can lead to serious internal injury.[2] Upon heating to decomposition, it emits toxic fumes of hydrogen fluoride, nitrogen oxides, and ammonia.[3][4]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Appearance | White crystalline powder or crystals[6] |

| Molecular Formula | NH₄BF₄[2][6] |

| Molecular Weight | 104.84 g/mol [6] |

| Melting Point | 230°C (446°F)[2] |

| Solubility in Water | 25.83 g/100 ml at 25°C[3][4] |

| Density | 1.871 g/cm³[2] |

| pH | 3.5 (5 g/L solution at 20°C)[2] |

| Flash Point | Not flammable[3] |

Handling Precautions

Safe handling of this compound is paramount to prevent exposure and injury. The following procedures should be strictly followed.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood to minimize dust inhalation.[7][8] Mechanical exhaust is required.[9]

-

Eye Wash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][9]

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9] A face shield should be used where there is a risk of splashing.[1]

-

Skin Protection:

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8][9]

-

Wash hands thoroughly after handling and before breaks.[1][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][10]

-

Remove contaminated clothing and wash it before reuse.[9]

Storage Requirements

Proper storage of this compound is essential for maintaining its stability and preventing hazardous reactions.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][11]

-

Temperature: Store at room temperature in the original container.[2] Some suppliers may recommend storage at 0 - 8°C.[6]

-

Moisture: The material is moisture-sensitive; protect it from moisture.[2][7]

-

Incompatible Materials: Store away from incompatible materials.[2] This includes:

-

Segregation: Store in a segregated and approved area.[2]

Experimental Protocols: Emergency Procedures

Detailed protocols for handling spills and exposures are critical for ensuring a rapid and effective response.

In the event of a spill, follow the workflow illustrated below. The primary objectives are to contain the spill, protect personnel, and decontaminate the area.

Caption: Workflow for handling an this compound spill.

Immediate and appropriate first aid is crucial in the event of exposure. The following diagram outlines the response for different routes of exposure.

Caption: First aid response for this compound exposure.

Specific First Aid Details:

-

Inhalation: Remove the casualty to fresh air and keep them at rest in a position comfortable for breathing.[9] If breathing is irregular or has stopped, administer artificial respiration.[9] Immediate medical attention is required.[7][8]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing.[10] A physician should be called immediately.[12]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] An ophthalmologist should be consulted immediately.[9][12]

-

Ingestion: If the person is conscious, wash out their mouth with water and have them drink one or two glasses of water.[9][12] Do NOT induce vomiting due to the risk of perforation.[8][12] Call a physician or poison control center immediately.[8]

Note to Physician: The product is a corrosive material.[1][8] Treat symptomatically.[9] Hydrofluoric acid (HF) burns may result, and symptoms can be delayed.[11]

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[12] Suitable media include dry chemical, carbon dioxide (CO₂), water spray, mist, or foam.[2]

-

Specific Hazards: The substance is not combustible.[11] However, heating to decomposition can release hazardous and toxic fumes, including hydrogen fluoride, nitrogen oxides, and ammonia.[4][7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][12]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. The material should be disposed of at an approved waste disposal plant.[1][11] Do not allow the product to enter drains or waterways.[10][12]

This guide is intended to provide a thorough overview of the handling and storage precautions for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

- 1. columbuschemical.com [columbuschemical.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nextsds.com [nextsds.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Ammonium Tetrafluoroborate (CAS 13826-83-0): Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the relevant SDS and follow established laboratory safety protocols when handling any chemical.

Introduction

Ammonium (B1175870) tetrafluoroborate (B81430) (CAS No. 13826-83-0), also known as ammonium fluoroborate, is an inorganic salt with the chemical formula NH₄BF₄. It is a white, crystalline solid that is soluble in water. This compound serves as a source of the tetrafluoroborate anion (BF₄⁻) and has applications in various industrial processes, including as a flame retardant, in metal finishing, and as a catalyst in organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties and potential hazards is crucial for safe handling and use in experimental settings.

Physicochemical Properties

The physical and chemical properties of ammonium tetrafluoroborate are summarized in the table below. These characteristics are essential for predicting its behavior under various experimental conditions.

| Property | Value | References |

| Molecular Formula | NH₄BF₄ | [1][2] |

| Molecular Weight | 104.84 g/mol | [2] |

| Appearance | White crystalline powder or colorless crystals. | [3][4][5] |

| Odor | Odorless | [1] |

| Melting Point | 230 °C (446 °F) (sublimes) | [1] |

| Boiling Point | Decomposes | [3] |

| Density | 1.871 g/cm³ at 25 °C | [2] |

| Solubility in Water | 25.83 g/100 mL at 25 °C | [3] |

| pH | 3.5 (5 g/L solution at 20 °C) | [1] |

| Vapor Pressure | Not available | |

| Stability | Stable under normal conditions. Moisture sensitive. | [6] |

Hazards Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for toxicity upon exposure.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. |

Source: GHS classification data aggregated from multiple sources.[7]

Summary of Hazards

-

Corrosive: Causes severe burns to the skin and eyes upon contact.[1]

-

Irritant: Irritating to the respiratory tract if inhaled.[8]

-

Toxic if Ingested: Harmful if swallowed.[3]

-

Decomposition Hazards: When heated to decomposition, it emits toxic fumes of hydrogen fluoride (B91410), nitrogen oxides, and ammonia (B1221849).[2][3]

Toxicological Information

The toxicity of this compound is attributed to its components: the ammonium cation and the tetrafluoroborate anion, which can release fluoride and boron.

Acute Toxicity

Skin and Eye Irritation

This compound is classified as causing severe skin burns and serious eye damage. Contact with the skin can lead to burning pain, inflammation, and blisters.[1] In the eyes, it can cause severe irritation and potentially irreversible damage, including blindness.[1]

Mechanism of Toxicity

The toxic effects of this compound are linked to the properties of the fluoride and borate (B1201080) ions upon dissociation or decomposition.

-

Fluoride Toxicity: Fluoride ions are known enzymatic poisons and can induce oxidative stress. They can interfere with enzymes that have divalent cations (like Mg²⁺ and Ca²⁺) as cofactors. This can disrupt various cellular processes, including glycolysis and antioxidant defense systems. The generation of reactive oxygen species (ROS) is a key mechanism of fluoride toxicity, leading to cellular damage.

-

Boron Toxicity: While essential in trace amounts, excess boron can be toxic. Studies in yeast have suggested that boron stress signals are transmitted through the TOR (Target of Rapamycin) pathway, which is a central regulator of cell growth and metabolism.

-

Ammonium Toxicity: High concentrations of ammonium can also induce oxidative stress in biological systems.

A study on the phytotoxicity of this compound in spring barley and common radish demonstrated that the compound caused oxidative stress, as indicated by a decrease in chlorophyll (B73375) content and changes in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). This was associated with an increased level of reactive oxygen species (ROS) and lipid peroxidation.

Signaling Pathways

While specific signaling pathways for this compound toxicity in mammalian systems are not well-documented in the available literature, the known mechanisms of its components suggest potential pathways of interest. The induction of oxidative stress is a common toxicity mechanism that can activate a variety of signaling cascades, including MAPK pathways and transcription factors like Nrf2, which are involved in the cellular antioxidant response.

Caption: Proposed phytotoxicity pathway of this compound.

Experimental Protocols (General Methodologies)

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

-

Objective: To classify the substance into a toxicity category based on its acute oral toxicity.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered by oral gavage to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at regular intervals.

-

Depending on the outcome (mortality or morbidity), the dose for the next group of animals is either increased or decreased.

-

The process is repeated until a clear outcome is observed, allowing for classification into one of the GHS categories for acute oral toxicity.

-

A gross necropsy is performed on all animals at the end of the study.

-

Caption: Generalized workflow for an acute oral toxicity study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small amount of the test substance (0.5 g for solids) is applied to a shaved area of the skin under a semi-occlusive patch.

-

The exposure period is typically 4 hours.

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored according to a standardized scale to determine the level of irritation or corrosion.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To assess the potential of the substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Ocular lesions are scored using a standardized system to determine the level of irritation or corrosion. The reversibility of the effects is also assessed.

-

Safe Handling and Storage

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[8]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for dusts and acid gases if ventilation is inadequate or if dusts are generated.[8]

Caption: Recommended PPE for handling this compound.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.[6]

-